molecular formula C20H19N5O2S B233959 2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Numéro de catalogue B233959
Poids moléculaire: 393.5 g/mol
Clé InChI: LVBQHERCHFFSGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide, also known as DT-13, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-13 is a small molecule that belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties.

Mécanisme D'action

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide exerts its pharmacological effects by targeting multiple signaling pathways involved in cell proliferation, survival, and inflammation. The compound has been shown to inhibit the activation of STAT3, NF-κB, and AKT pathways, which are known to play a critical role in cancer progression and inflammation. This compound also activates the AMPK pathway, which is involved in the regulation of cellular energy homeostasis and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. The compound has been found to upregulate the expression of p21, p27, and Bax, which are involved in cell cycle arrest and apoptosis. This compound also downregulates the expression of cyclin D1, Bcl-2, and COX-2, which are involved in cell proliferation and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has several advantages as a research tool, including its high potency and selectivity, low toxicity, and ease of synthesis. However, the compound has some limitations, including its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.

Orientations Futures

There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide, including:
1. Optimization of the compound's pharmacokinetic properties to improve its bioavailability and efficacy in vivo.
2. Investigation of the compound's mechanism of action in more detail to identify novel targets and pathways.
3. Evaluation of the compound's efficacy in animal models of cancer and inflammatory diseases.
4. Development of this compound derivatives with improved potency and selectivity.
5. Investigation of the compound's potential as a combination therapy with other drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a novel compound with promising therapeutic applications in cancer and inflammatory diseases. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound exerts its pharmacological effects by targeting multiple signaling pathways involved in cell proliferation, survival, and inflammation. However, further research is needed to optimize the compound's pharmacokinetic properties and evaluate its efficacy in animal models of disease.

Méthodes De Synthèse

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide can be synthesized by a multistep process involving the reaction of 2,4-dimethylphenol with 2-bromoacetic acid, followed by the formation of 4-(1,2,4-triazol-3-yl)thiadiazole and subsequent coupling with 4-(6-aminobenzyl)phenol. The final product is obtained after purification and characterization using various analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Applications De Recherche Scientifique

2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The compound has been tested in various in vitro and in vivo models, and the results have been promising. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and -9 pathways. Moreover, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

Propriétés

Formule moléculaire

C20H19N5O2S

Poids moléculaire

393.5 g/mol

Nom IUPAC

2-(2,4-dimethylphenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C20H19N5O2S/c1-13-3-8-17(14(2)9-13)27-11-18(26)21-10-15-4-6-16(7-5-15)19-24-25-12-22-23-20(25)28-19/h3-9,12H,10-11H2,1-2H3,(H,21,26)

Clé InChI

LVBQHERCHFFSGZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)C

SMILES canonique

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.